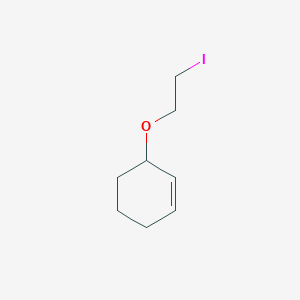![molecular formula C28H38O6 B14274809 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate CAS No. 130114-41-9](/img/structure/B14274809.png)
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hexyloxy group and a benzoate ester linked through a hexyl chain with a propanoyloxy group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate typically involves a multi-step process. One common method includes the esterification of 4-(Hexyloxy)benzoic acid with 4-{[6-(hydroxy)hexyl]oxy}phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl or ester derivatives.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing active phenolic and carboxylic acid moieties. These moieties can interact with enzymes, receptors, or other biomolecules, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate
- 4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate
- 4-Cyanophenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate
Uniqueness
4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate is unique due to its specific ester linkage and the presence of both hexyloxy and propanoyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
130114-41-9 |
|---|---|
Fórmula molecular |
C28H38O6 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(4-hexoxyphenyl) 4-(6-propanoyloxyhexoxy)benzoate |
InChI |
InChI=1S/C28H38O6/c1-3-5-6-9-20-32-25-16-18-26(19-17-25)34-28(30)23-12-14-24(15-13-23)31-21-10-7-8-11-22-33-27(29)4-2/h12-19H,3-11,20-22H2,1-2H3 |
Clave InChI |
NIXAEYMQSPYRGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
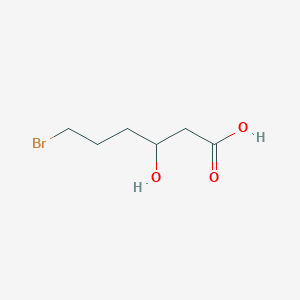
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
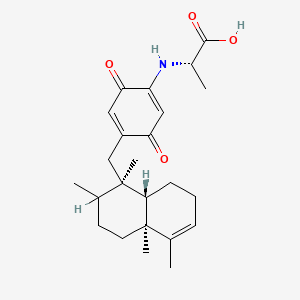
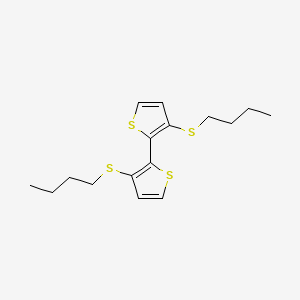
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
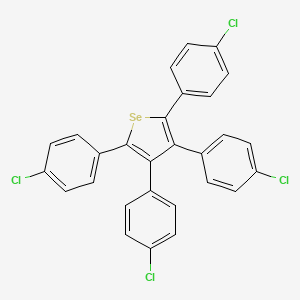
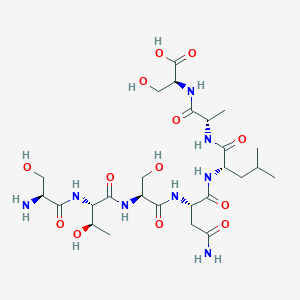
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
